![molecular formula C108H173N31O36 B10856125 3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)

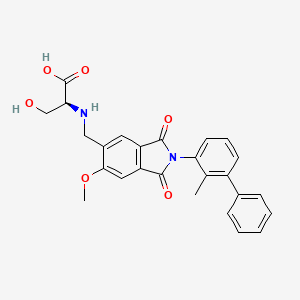

3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Peptid 14 wird durch eine Reihe von Kondensationsreaktionen synthetisiert, bei denen die Carboxylgruppe einer Aminosäure mit der Aminogruppe einer anderen Aminosäure unter Bildung von Amidbindungen reagiert . Die Synthese beinhaltet Schutzgruppenstrategien, um die korrekte Sequenz und Struktur des Peptids zu gewährleisten . Industrielle Produktionsverfahren können automatisierte Peptidsynthesizer umfassen, um eine hohe Reinheit und Ausbeute zu erzielen .

Chemische Reaktionsanalyse

Peptid 14 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Struktur und Funktion des Peptids verändern.

Reduktion: Wird verwendet, um Disulfidbrücken innerhalb des Peptids zu spalten.

Substitution: Umfasst den Austausch einer Aminosäure durch eine andere, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Aminosäurederivate für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der eingeführten Substituenten ab .

Wissenschaftliche Forschungsanwendungen

Peptid 14 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Biologie: Untersucht für seine Rolle bei der Reduktion von Zellseneszenz und der Modulation von Immunantworten.

Industrie: In Kosmetikprodukten enthalten, wegen seiner potenziellen Anti-Aging-Wirkungen.

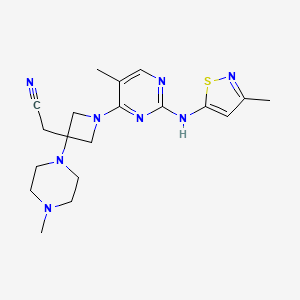

Wirkmechanismus

Peptid 14 übt seine Wirkungen aus, indem es die Interaktion zwischen dem postsynaptischen Dichteprotein-95 und neuronaler Stickstoffoxidsynthase stört . Diese Störung verhindert die Bildung eines Tri-Proteinkomplexes, der Glutamat-Ionotropen-Rezeptor NMDA-Typ-Untereinheit 2B, postsynaptisches Dichteprotein-95 und neuronale Stickstoffoxidsynthase umfasst, der an exzitotoxischer Signalübertragung und Zelltod beteiligt ist . Das Peptid imitiert das β-Haarnadelmotiv der neuronalen Stickstoffoxidsynthase, wodurch es an die PDZ2-Domäne des postsynaptischen Dichteproteins-95 binden und die Interaktion hemmen kann .

Analyse Chemischer Reaktionen

Peptide 14 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: Used to break disulfide bonds within the peptide.

Substitution: Involves replacing one amino acid with another to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Peptide 14 has a wide range of scientific research applications:

Wirkmechanismus

Peptide 14 exerts its effects by disrupting the interaction between postsynaptic density protein-95 and neuronal nitric oxide synthase . This disruption prevents the formation of a tri-protein complex involving glutamate ionotropic receptor NMDA type subunit 2B, postsynaptic density protein-95, and neuronal nitric oxide synthase, which is implicated in excitotoxic signaling and cell death . The peptide mimics the β-hairpin motif of neuronal nitric oxide synthase, allowing it to bind to the PDZ2 domain of postsynaptic density protein-95 and inhibit the interaction .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

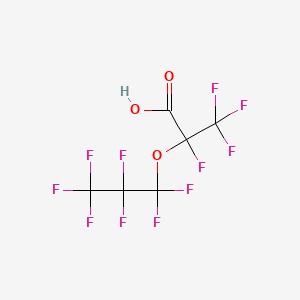

Molekularformel |

C108H173N31O36 |

|---|---|

Molekulargewicht |

2481.7 g/mol |

IUPAC-Name |

3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid |

InChI |

InChI=1S/C108H173N31O36/c1-15-50(6)79-99(167)123-62(27-21-37-115-108(112)113)89(157)130-78(49(4)5)98(166)136-82(54(10)142)101(169)124-65(31-34-73(111)148)106(174)138-38-22-28-70(138)96(164)117-45-74(149)120-63(30-33-72(110)147)91(159)132-81(53(9)141)102(170)128-68(42-60-44-114-47-118-60)94(162)126-66(40-48(2)3)93(161)121-64(32-35-76(151)152)92(160)134-85(57(13)145)105(173)137-83(55(11)143)103(171)127-67(41-59-24-17-16-18-25-59)95(163)135-80(52(8)140)100(168)119-51(7)87(155)125-69(43-77(153)154)88(156)116-46-75(150)129-86(58(14)146)107(175)139-39-23-29-71(139)97(165)122-61(26-19-20-36-109)90(158)133-84(56(12)144)104(172)131-79/h16-18,24-25,44,47-58,61-71,78-86,140-146H,15,19-23,26-43,45-46,109H2,1-14H3,(H2,110,147)(H2,111,148)(H,114,118)(H,116,156)(H,117,164)(H,119,168)(H,120,149)(H,121,161)(H,122,165)(H,123,167)(H,124,169)(H,125,155)(H,126,162)(H,127,171)(H,128,170)(H,129,150)(H,130,157)(H,131,172)(H,132,159)(H,133,158)(H,134,160)(H,135,163)(H,136,166)(H,137,173)(H,151,152)(H,153,154)(H4,112,113,115)/t50-,51-,52+,53+,54+,55+,56+,57+,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70+,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |

InChI-Schlüssel |

XRFRKHKXUPWIIL-HAOGKZSMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CCCCN)[C@@H](C)O)CC(=O)O)C)[C@@H](C)O)CC4=CC=CC=C4)[C@@H](C)O)[C@@H](C)O)CCC(=O)O)CC(C)C)CC5=CN=CN5)[C@@H](C)O)CCC(=O)N)CCC(=O)N)[C@@H](C)O)C(C)C)CCCNC(=N)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCCN)C(C)O)CC(=O)O)C)C(C)O)CC4=CC=CC=C4)C(C)O)C(C)O)CCC(=O)O)CC(C)C)CC5=CN=CN5)C(C)O)CCC(=O)N)CCC(=O)N)C(C)O)C(C)C)CCCNC(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)

![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)

![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)

![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)

![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)

![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)

![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)